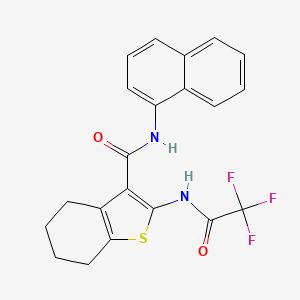

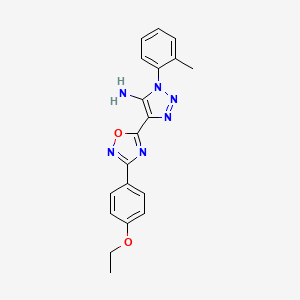

![molecular formula C8H11NO2 B2598039 [5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methanol CAS No. 2377035-49-7](/img/structure/B2598039.png)

[5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methanol, also known as CPOM, is a chemical compound that has gained attention in scientific research due to its potential as a versatile building block in organic synthesis. CPOM has a unique structure that allows for various modifications, making it a valuable tool in drug discovery and other chemical applications. In

Scientific Research Applications

Synthesis of Sulfanyl-Substituted Amino Acids

Research has demonstrated a methodology for synthesizing 4-sulfanylmethylene-5(4H)-oxazolones, which serve as precursors for unknown 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives. These derivatives are essential for developing constrained, masked cysteines showing significant potential in medicinal chemistry and drug design due to their unique structural features (Clerici et al., 1999).

Mechanism of Enzyme Inhibition

A study on the mechanism of inhibition of methanol dehydrogenase by cyclopropane-derived inhibitors revealed that cyclopropanol can lead to the formation of specific adducts with pyrroloquinoline quinone (PQQ), a cofactor in the enzyme. This study provides insights into enzyme inhibition processes and the design of mechanism-based inhibitors (Frank et al., 1989).

Catalysis in Cycloaddition Reactions

A new ligand system based on tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol and its CuCl complex has been developed, which shows exceptional catalytic activity in Huisgen 1,3-dipolar cycloaddition reactions. Such catalysts are vital for efficiently constructing triazole rings, a core feature in many pharmaceutical agents (Ozcubukcu et al., 2009).

Antitubercular Activity Analysis

The development of a chiral HPLC method for a novel triazole antitubercular compound showcases the importance of enantio-specific activity analysis. This method facilitates the separation and analysis of stereoisomers, crucial for understanding the pharmacological profile of new drug candidates (Shekar et al., 2014).

Nano-materials Synthesis

Research into the synthesis and characterization of Zn nanoparticles using hetero-bicyclic compounds highlights the role of novel organic molecules in material science. Such compounds can act as reducing and stabilizing agents, leading to advancements in the development of nano-materials with potential applications in various technological fields (Pushpanathan & Kumar, 2014).

properties

IUPAC Name |

[5-(cyclopropylmethyl)-1,2-oxazol-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-5-7-4-8(11-9-7)3-6-1-2-6/h4,6,10H,1-3,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURQSTXUBXKJAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=CC(=NO2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2597959.png)

![N-[4-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2597960.png)

![N~6~,N~6~-diethyl-N~4~-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2597962.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2597965.png)

![N-[(3-Fluoro-5-methoxyphenyl)methyl]-N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B2597967.png)

![2,4,6-trimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2597976.png)

![1,7-dimethyl-3-pentyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2597979.png)